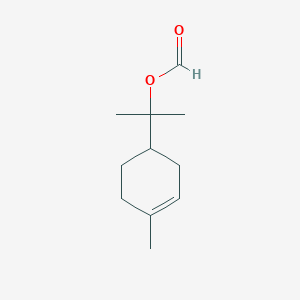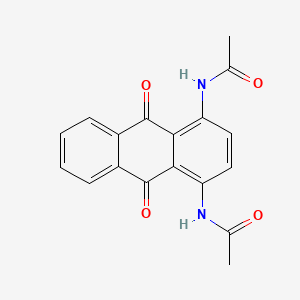
Paludosine
Descripción general
Descripción
Paludosine is a useful research compound. Its molecular formula is C31H45NO8 and its molecular weight is 559.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vasorelaxant Action
The total alkaloid fraction obtained from Solanum paludosum, which includes paludosine, has been found to act as a vasorelaxant agent on rat thoracic aorta. This effect is more potent on endothelium-intact aorta and involves the NO/cGMP/PKG pathway and potassium channels. This discovery is significant for understanding the mechanisms by which these alkaloids can influence vascular health (Monteiro et al., 2012).
Antiproliferative Potential
Studies have shown that naphthoquinone derivatives from Cipura paludosa bulbs, related to this compound, exhibit antiproliferative effects against several human tumor cell lines, including glioma and breast cancer. These findings suggest potential applications in cancer treatment (Campos et al., 2016).
Cognitive Enhancement
The ethanolic extract and naphthoquinones from the bulbs of Cipura paludosa have shown to enhance cognitive properties in rodents, suggesting potential therapeutic applications for memory and learning disorders. This effect may involve adenosine A1 and A2A receptors (Lucena et al., 2013).
Anti-inflammatory and Antinociceptive Activities
Compounds extracted from Cipura paludosa, including this compound, have demonstrated significant anti-inflammatory and antinociceptive activities, justifying its traditional use for treating conditions associated with pain (Tessele et al., 2011).
Neuroprotective Properties
Cipura paludosa extract has shown potential in protecting against methyl mercury-induced neurotoxicity in adult mice, suggesting its use in neurological conditions related to excitotoxicity and oxidative stress (Lucena et al., 2007).
Mecanismo De Acción
Target of Action
Paludosin, also known as Paludosine, is a compound that has been studied for its potential antimalarial properties . The primary targets of Paludosin are likely to be the Plasmodium falciparum proteins, which are key to the life cycle of the malaria parasite . These proteins include the circumsporozoite protein (PfCSP) and the apical membrane antigen-1 (AMA-1) . These targets play crucial roles in the parasite’s ability to infect host cells and evade the immune system.
Mode of Action
It is believed that paludosin interacts with its targets, leading to disruption of the parasite’s life cycle . By binding to the Plasmodium falciparum proteins, Paludosin may inhibit the parasite’s ability to invade host cells, thereby preventing the spread of the infection .
Biochemical Pathways
Paludosin likely affects several biochemical pathways related to the life cycle of the malaria parasite. For instance, it may interfere with the de novo biosynthesis of arginine, a critical amino acid for the parasite . Additionally, Paludosin may disrupt lipid metabolism, which is essential for the parasite’s survival and growth .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Paludosin’s action are likely to include the inhibition of parasite growth and the prevention of infection spread . For instance, Paludosin has shown promising cytotoxicity against several human tumour cell lines . .
Action Environment
The action, efficacy, and stability of Paludosin can be influenced by various environmental factors. For instance, the climate can affect the spread of the malaria parasite and thus the effectiveness of antimalarial compounds . Additionally, other environmental risks such as air pollution and changes in land use patterns can also influence the action of Paludosin . Understanding these environmental influences is crucial for optimizing the use of Paludosin in malaria treatment.
Propiedades
IUPAC Name |
[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45NO8/c1-18(2)7-9-20-14-23(30(37)38-17-22-11-13-32-12-5-6-24(22)32)15-21(10-8-19(3)4)29(20)40-31-28(36)27(35)26(34)25(16-33)39-31/h7-8,14-15,22,24-28,31,33-36H,5-6,9-13,16-17H2,1-4H3/t22?,24-,25-,26-,27+,28-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXZITIIHQHGBC-MOVKRCFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4C3CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CCN4[C@@H]3CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955670 | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34137-24-1 | |
| Record name | Paludosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034137241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 4-(hexopyranosyloxy)-3,5-bis(3-methylbut-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



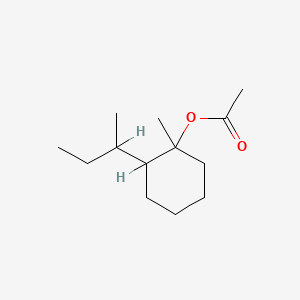
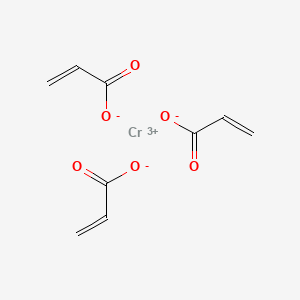
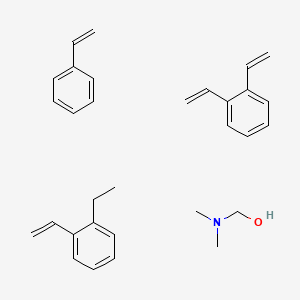
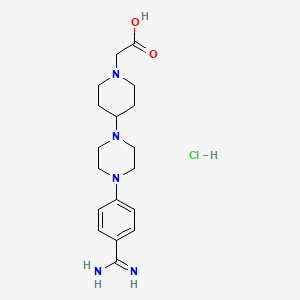

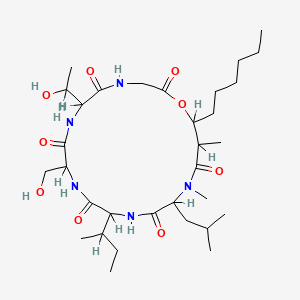
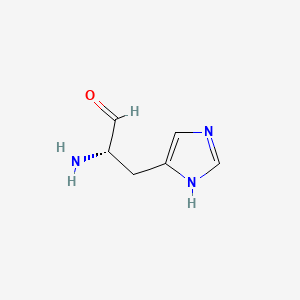
![Dibenz[a,c]acridine](/img/structure/B1604859.png)


